
3-(2-Isocyanoethenyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Isocyanoethenyl)-1H-indole: is a unique indole derivative characterized by the presence of an isocyano group attached to an ethenyl chain at the third position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Isocyanoethenyl)-1H-indole typically involves the condensation of indole derivatives with isocyanides. One common method includes the use of a base-catalyzed reaction where indole is reacted with an appropriate isocyanide under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion to the final product. The use of catalytic systems and optimized reaction conditions is crucial to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-(2-Isocyanoethenyl)-1H-indole can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the isocyano group to other functional groups, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-ethylamine derivatives .
Applications De Recherche Scientifique
Chemistry: 3-(2-Isocyanoethenyl)-1H-indole is used as a building block in the synthesis of more complex indole derivatives.
Biology: In biological research, this compound is studied for its potential bioactivity. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: The compound’s potential medicinal applications are being explored, particularly in the development of new drugs. Its unique structure may offer advantages in targeting specific biological pathways and molecular targets .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in various chemical processes .
Mécanisme D'action
The mechanism of action of 3-(2-Isocyanoethenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The isocyano group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This compound may inhibit or activate enzymes, receptors, or other proteins, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
3-geranyl-3-(2-isocyanovinyl)-3H-indole: This compound shares a similar indole core structure but has a geranyl group attached, which may confer different biological activities and chemical reactivity.
12-epi-hapalindole E isonitrile:
Uniqueness: 3-(2-Isocyanoethenyl)-1H-indole is unique due to its specific isocyanoethenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
298711-81-6 |
|---|---|
Formule moléculaire |
C11H8N2 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
3-(2-isocyanoethenyl)-1H-indole |
InChI |
InChI=1S/C11H8N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-8,13H |
Clé InChI |
JQMYMZZLIOIXEO-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]C=CC1=CNC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


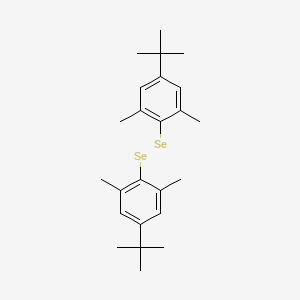
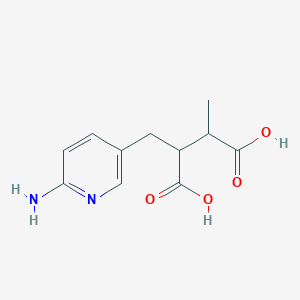

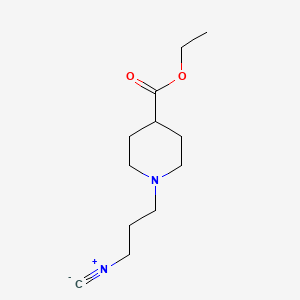
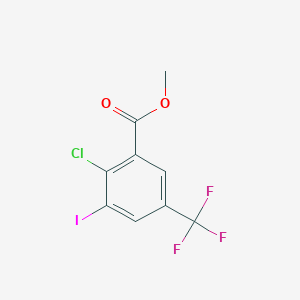

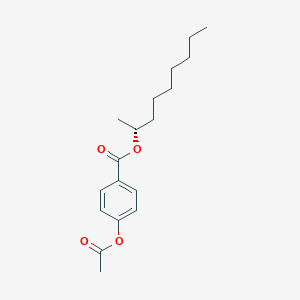
![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid](/img/structure/B12570168.png)
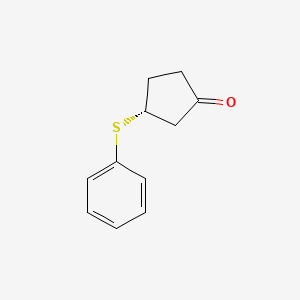
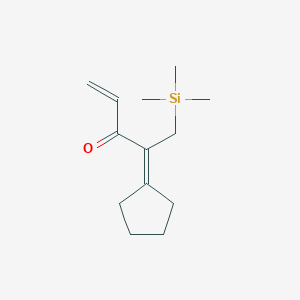
![3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-4-carbaldehyde](/img/structure/B12570183.png)
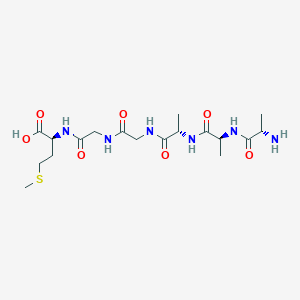
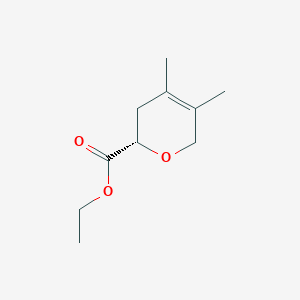
![Indium, [tris(trimethylsilyl)methyl]-](/img/structure/B12570216.png)
